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Compound of Interest

Compound Name: 4(3H)-Quinazolinone, 3-acetonyl-

Cat. No.: B1294378 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characterization of 3-

acetonyl-4(3H)-quinazolinone, a derivative of the versatile 4(3H)-quinazolinone scaffold.

Quinazolinone derivatives are a significant class of heterocyclic compounds, widely recognized

for their broad range of pharmacological activities, including anticancer, anti-inflammatory, and

antimicrobial properties.[1][2][3][4][5][6][7] A thorough understanding of their structural and

spectroscopic properties is paramount for the design and development of new therapeutic

agents.

This document outlines the expected spectral data for 3-acetonyl-4(3H)-quinazolinone based

on the known characteristics of the quinazolinone core and related substituted analogs. It also

provides detailed, generalized experimental protocols for the key spectroscopic techniques

used in its characterization.

Molecular Structure
Chemical Name: 3-(2-oxopropyl)quinazolin-4(3H)-one Molecular Formula: C11H10N2O2

Molecular Weight: 202.21 g/mol Structure:
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Figure 1. Chemical Structure of 3-Acetonyl-4(3H)-quinazolinone.

Expected Spectral Data
The following tables summarize the anticipated quantitative data from various spectroscopic

techniques for the structural elucidation of 3-acetonyl-4(3H)-quinazolinone. These predictions

are based on spectral data reported for analogous 3-substituted and 2,3-disubstituted 4(3H)-

quinazolinones.[8][9][10]

Table 1: 1H NMR Spectral Data (Expected)
(Solvent: CDCl3, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.25 dd 1H H-5

~7.75 ddd 1H H-7

~7.68 d 1H H-8

~7.45 ddd 1H H-6

~8.15 s 1H H-2

~4.90 s 2H N-CH2

~2.20 s 3H CO-CH3

Table 2: 13C NMR Spectral Data (Expected)
(Solvent: CDCl3, 100 MHz)
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Chemical Shift (δ, ppm) Assignment

~205.0 C=O (ketone)

~161.0 C=O (amide, C-4)

~148.0 C-8a

~145.0 C-2

~134.5 C-7

~127.5 C-5

~127.0 C-6

~126.5 C-8

~121.0 C-4a

~50.0 N-CH2

~29.0 CH3

Table 3: FT-IR Spectral Data (Expected)
(KBr Pellet)
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Wavenumber (cm-1) Intensity Assignment

~3050 Medium Aromatic C-H stretch

~2920 Weak Aliphatic C-H stretch

~1720 Strong C=O stretch (ketone)

~1685 Strong
C=O stretch (amide,

quinazolinone)

~1610, 1580 Medium-Strong
C=N stretch, C=C stretch

(aromatic)

~1470 Medium CH2 bend

~1360 Medium CH3 bend

~770 Strong
Ortho-disubstituted benzene

C-H bend

Table 4: Mass Spectrometry Data (Expected)
(Electron Ionization - EI)

m/z Relative Intensity (%) Assignment

202 High [M]+ (Molecular Ion)

160 Medium [M - CH2=C=O]+

145 High [M - COCH3 - H]+

119 Medium [C8H5N2]+

90 Medium [C6H4N]+

43 Very High [CH3CO]+

Table 5: UV-Visible Spectral Data (Expected)
(Solvent: Acetonitrile)
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λmax (nm) Transition

~240-250 π → π* (aromatic ring)

~310-325 n → π* (carbonyl groups)

Experimental Protocols
The following are detailed methodologies for the key experiments used in the spectral

characterization of 3-acetonyl-4(3H)-quinazolinone.

Synthesis of 3-Acetonyl-4(3H)-quinazolinone
A common route for synthesizing 3-substituted-4(3H)-quinazolinones involves the reaction of a

2-unsubstituted-4(3H)-quinazolinone with an appropriate alkylating agent.

Materials:

4(3H)-Quinazolinone

Chloroacetone

Potassium carbonate (K2CO3)

N,N-Dimethylformamide (DMF)

Ethyl acetate

Hexane

Deionized water

Procedure:

To a solution of 4(3H)-quinazolinone (1.0 eq) in dry DMF, add anhydrous potassium

carbonate (1.5 eq).

Stir the mixture at room temperature for 30 minutes.
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Add chloroacetone (1.2 eq) dropwise to the reaction mixture.

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress

by Thin Layer Chromatography (TLC).

After completion, cool the mixture to room temperature and pour it into ice-cold water.

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel using a hexane-ethyl

acetate gradient to yield pure 3-acetonyl-4(3H)-quinazolinone.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H and 13C NMR spectra are recorded on a 400 MHz spectrometer.

The sample is dissolved in deuterated chloroform (CDCl3).

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS)

as an internal standard (0.00 ppm).[10]

Coupling constants (J) are reported in Hertz (Hz).

Fourier-Transform Infrared (FT-IR) Spectroscopy:

The IR spectrum is recorded on an FT-IR spectrometer.

The sample is prepared as a potassium bromide (KBr) pellet.

The spectrum is scanned in the range of 4000-400 cm-1.[11]

Mass Spectrometry (MS):

Electron ionization mass spectra are obtained on a mass spectrometer.
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The sample is introduced via a direct insertion probe.

The ionization energy is set to 70 eV.

UV-Visible (UV-Vis) Spectroscopy:

The UV-Vis absorption spectrum is recorded on a double-beam spectrophotometer.

The sample is dissolved in a UV-grade solvent such as acetonitrile.

The spectrum is scanned over a range of 200-800 nm.[12][13]

Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the synthesis and characterization of

3-acetonyl-4(3H)-quinazolinone.

Starting Materials

Synthesis Workup & Purification Final Product

4(3H)-Quinazolinone

Alkylation Reaction
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Caption: Synthetic workflow for 3-acetonyl-4(3H)-quinazolinone.
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Caption: Workflow for spectral characterization and structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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